

Binding Affinities and Inhibitory Concentrations of Fucosterol

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Compound Focus: Fucosterol

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The following table summarizes the key molecular targets of **fucosterol** and the experimental data validating its binding affinity or inhibitory effect.

Target Protein / Pathway	Experimental Model / Assay	Reported Affinity / Effect	Citation
Interleukin-1 β (IL-1 β)	Reverse molecular docking	Binding Affinity: -7.4 kcal/mol	[1]
Interleukin-6 (IL-6)	Reverse molecular docking	Binding Affinity: -6.3 kcal/mol	[1]
Tropomyosin receptor kinase B (TrkB)	In silico molecular simulation	Significant binding affinity	[2]
Liver X-receptor-beta (LXR- β)	In silico molecular simulation	Significant binding affinity	[2]
Glucocorticoid receptor (GR)	In silico molecular simulation	Significant binding affinity	[2]
Toll-like receptor 2/4 (TLR2/4)	In silico molecular simulation	Significant binding affinity	[2]

Target Protein / Pathway	Experimental Model / Assay	Reported Affinity / Effect	Citation
β-secretase (BACE1)	In silico molecular simulation	Significant binding affinity	[2]
Growth factor receptor-bound protein 2 (GRB2)	Molecular docking (rigid protein, flexible ligand)	Successfully docked; potential key target for NSCLC	[3]
IL-6 Expression	In vitro, LPS-induced HEK293 cells (24h)	IC ₅₀ : 5.86 μg/mL	[1]
IL-1β Expression	In vitro, LPS-induced HEK293 cells (24h)	IC ₅₀ : 2.59 μg/mL	[1]
Protein Tyrosine Phosphatase 1B (PTP1B)	In vitro enzyme inhibition assay	Potent inhibition at low concentrations	[4]

Anti-Atherosclerosis Effects in Preclinical Model

This table outlines the experimental protocol and key findings from a study on **fucosterol**'s effects against atherosclerosis.

| **Experimental Aspect** | **Details** | | :--- | :--- | | **Animal Model** | ApoE^{-/-} mice on high-fat diet (C57BL/6J background) [5] [6] | | **Induction Period** | 12 weeks on high-fat diet [5] [6] | | **Treatment** | **Fucosterol** (100 mg/kg/day, oral gavage) for 12 weeks, concurrent with diet [6] | | **Key In Vitro Model** | ox-LDL-treated Human Umbilical Vein Endothelial Cells (HUVECs) [5] [6] | | **Key Findings** |

- Reduced atherosclerotic plaques and serum lipid levels (TC, TG, LDL-C) [5] [6]
- Alleviated macrophage infiltration (↓CD68), inflammatory response (↓TNF-α, IL-6, IL-1β), and oxidative stress (↑SOD, ↓MDA) [5] [6]
- Attenuated ox-LDL-induced HUVEC injury and apoptosis [5] [6]
- Suppressed activation of **NF-κB** and **p38/Erk MAPK** signaling pathways [5] [6]

Experimental Protocols for Key Assays

For reproducibility, here are the methodologies for some of the key experiments cited.

- **Reverse Molecular Docking:** The 3D structure of **fucosterol** was obtained from PubChem and energy-minimized. Target protein structures were prepared by removing water molecules and original ligands, and adding polar hydrogen atoms. Docking simulations were performed using PyRx with an exhaustiveness of 8, generating multiple poses to predict binding affinities (kcal/mol) [3] [1].
- **In Vitro Anti-inflammatory Assay (ELISA):** HEK293 cells were induced with lipopolysaccharide (LPS) to trigger inflammation. Cells were co-treated with varying concentrations of **fucosterol** (0.1 µg/mL to 62.50 µg/mL) or a control drug (dexamethasone) for 24 and 48 hours. The expression levels of IL-6 and IL-1β in the culture supernatant were then quantified using Enzyme-Linked Immunosorbent Assay (ELISA) [1].
- **Cell Viability Assay (MTT):** HEK293 cells were seeded in a 96-well plate and treated with a range of **fucosterol** concentrations (0.1–2,000 µg/mL) for 24 hours. MTT reagent was added to each well and incubated. The resulting formazan crystals were dissolved, and the absorbance was measured at 570 nm to determine cell viability and calculate the half-maximal inhibitory concentration (IC₅₀) [1].

Fucosterol's Signaling Pathways in Neuroprotection and Anti-inflammation

The network pharmacology and experimental studies suggest **fucosterol** exerts effects by modulating multiple pathways. The diagram below illustrates the key signaling pathways involved in its neuroprotective and anti-inflammatory actions.

The diagram shows how **fucosterol**'s multi-target mechanism:

- In **neuroprotection**, it promotes protein synthesis and inhibits degradation, potentially countering muscle atrophy [7].
- In **anti-inflammation**, it directly suppresses key pro-inflammatory signaling at the source [2] [1] [5].

Interpretation and Research Implications

- **Multi-Target Mechanism:** The data strongly supports that **fucosterol** is a **multi-target agent**. Its therapeutic potential, especially in complex diseases like neurodegeneration and atherosclerosis,

likely stems from its simultaneous modulation of multiple pathways rather than a single high-affinity target [2].

- **From In Silico to In Vivo:** While computational docking predicts strong binding, these findings require validation in biological systems. The anti-atherosclerosis study is a good example of how in silico findings on NF- κ B and MAPK inhibition are confirmed through in vivo and in vitro experiments [2] [5] [6].
- **Therapeutic Potential:** The collective evidence positions **fucosterol** as a promising candidate for drug development in areas including **neurodegenerative diseases (AD, PD), metabolic disorders (diabetes), cardiovascular disease (atherosclerosis), and cancer** [2] [3] [5].

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Address: Ontario, CA 91761, United States

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Web: www.smolecule.com